
Total Synthesis of (±)-Conolidine: A Detailed
Guide to Two Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Conolidine

Cat. No.: B15126589 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the total synthesis of

(±)-Conolidine, a potent non-opioid analgesic alkaloid. Two prominent synthetic routes are

presented: the first de novo total synthesis reported by Tarselli et al. (Micalizio's group) in 2011

and a more recent, concise six-step synthesis developed by Chen et al. in 2019. This guide

includes step-by-step protocols, quantitative data summarized in tables, and visual diagrams of

the synthetic workflows to aid in the replication and further development of these synthetic

strategies.

Introduction
Conolidine is a pentacyclic indole alkaloid isolated from the bark of Tabernaemontana

divaricata. Its unique structure and potent analgesic properties, which are believed to act

through a non-opioid pathway, have made it a significant target for synthetic chemists. The total

synthesis of conolidine not only provides access to the natural product for further biological

studies but also opens avenues for the creation of novel analogs with potentially improved

therapeutic profiles. This document outlines two key total syntheses of (±)-conolidine.

Six-Step Total Synthesis of (±)-Conolidine (Chen et
al., 2019)
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This concise and efficient synthesis achieves the construction of (±)-conolidine in six steps

with an overall yield of 19%.[1] Key transformations include a gold(I)-catalyzed Conia-ene

reaction and a Pictet-Spengler reaction.[1]

Experimental Workflow
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Synthesis of Key Intermediate (Alkynyl Ketone)

Core Assembly and Final Product Formation

N-Tosylindole

Sulfonamide Intermediate

n-BuLi, THF
-78°C to -15°C, 4h

48% yield

N-Tosylpyrrolidone

Alkynyl Ketone

1-bromo-2-butyne, K2CO3
CH3CN, 80°C

94% yield

Silyl Enol Ether

TiPSOTf, 2,6-lutidine
35°C, 5h
97% yield

Cyclized Intermediate

[JohnPhosAu(CH3CN)]SbF6
H2O, Toluene, 60°C, 2h

73% yield

Deprotected Amine

Sodium naphthalenide
THF, -78°C
86% yield

(±)-Conolidine

(CH2O)n, TFA
CH3CN, reflux, 2h

82% yield

Click to download full resolution via product page

Caption: Six-step synthesis of (±)-Conolidine by Chen et al. (2019).
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Quantitative Data Summary
Step

Starting
Material

Reagents and
Conditions

Product Yield (%)

1
N-Tosylindole, N-

Tosylpyrrolidone

n-BuLi, THF,

-78°C to -15°C, 4

h

Sulfonamide

Intermediate
48

2
Sulfonamide

Intermediate

1-bromo-2-

butyne, K₂CO₃,

CH₃CN, 80°C

Alkynyl Ketone 94

3 Alkynyl Ketone

TiPSOTf, 2,6-

lutidine, 35°C, 5

h

Silyl Enol Ether 97

4 Silyl Enol Ether

[JohnPhosAu(CH

₃CN)]SbF₆, H₂O,

Toluene, 60°C, 2

h

Cyclized

Intermediate
73

5
Cyclized

Intermediate

Sodium

naphthalenide,

THF, -78°C

Deprotected

Amine
86

6
Deprotected

Amine

(CH₂O)n, TFA,

CH₃CN, reflux, 2

h

(±)-Conolidine 82

Overall ~19

Experimental Protocols
Step 1: Synthesis of the Sulfonamide Intermediate

To a solution of N-tosylindole (1.4 equiv) in anhydrous THF at -78°C under an inert

atmosphere, add n-butyllithium (1.5 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture to -30°C and add a solution of N-tosylpyrrolidone (1.0 equiv) in THF.

Allow the reaction to slowly warm to -15°C over 4 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the sulfonamide

intermediate (48% yield).

Step 2: Synthesis of the Alkynyl Ketone

To a solution of the sulfonamide intermediate from Step 1 in acetonitrile, add potassium

carbonate (3.0 equiv) and 1-bromo-2-butyne (1.3 equiv).

Heat the mixture to 80°C and stir for 10-12 hours.

Cool the reaction to room temperature, filter, and concentrate the filtrate.

Purify the residue by column chromatography to yield the alkynyl ketone (94% yield).

Step 3: Formation of the Silyl Enol Ether

To a solution of the alkynyl ketone from Step 2 in a suitable solvent, add 2,6-lutidine (3.0

equiv).

Add triisopropylsilyl trifluoromethanesulfonate (TiPSOTf) (6.0 equiv) and stir the mixture at

35°C for 5 hours.

Quench the reaction and extract the product.

Dry the organic phase, concentrate, and purify by chromatography to obtain the silyl enol

ether (97% yield, E/Z = 8:92).

Step 4: Gold(I)-Catalyzed Conia-ene Reaction
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To a solution of the silyl enol ether from Step 3 in toluene, add water (1.0 equiv) and

[JohnPhosAu(CH₃CN)]SbF₆ (10 mol%).

Heat the reaction mixture to 60°C for 2 hours.

Cool to room temperature and purify the crude product directly by column chromatography to

yield the cyclized intermediate (73% yield).

Step 5: Deprotection of the Amine

In a flask under an inert atmosphere, prepare a solution of sodium naphthalenide in THF.

Cool the solution to -78°C and add a solution of the cyclized intermediate from Step 4 in THF.

Stir the reaction at -78°C for the appropriate time until completion.

Quench the reaction and work up to isolate the deprotected amine (86% yield).

Step 6: Pictet-Spengler Reaction to (±)-Conolidine

To a solution of the deprotected amine from Step 5 in acetonitrile, add paraformaldehyde

((CH₂O)n) and trifluoroacetic acid (TFA).

Reflux the mixture for 2 hours.

Cool the reaction, neutralize, and extract the product.

Purify by column chromatography to afford (±)-Conolidine (82% yield).

First de Novo Total Synthesis of (±)-Conolidine
(Tarselli et al., 2011)
The pioneering total synthesis of (±)-conolidine was achieved in nine steps with an overall

yield of 18%.[2] This route established the first synthetic access to this rare alkaloid. While the

detailed experimental procedures from the supplementary information were not available in the

search results, a high-level overview of the synthetic strategy is presented below.
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Synthetic Workflow Overview

Commercially Available
Starting Material

Intermediate 1

Multi-step sequence

Intermediate 2

Functional group
manipulations

Key Cyclization Precursor

Formation of
cyclization substrate

Azabicyclo[4.2.2]decane Core

Key Cyclization Reaction

(±)-Conolidine

Final transformations
(e.g., reaction with formaldehyde)

Click to download full resolution via product page

Caption: High-level overview of the nine-step synthesis of (±)-Conolidine.

Quantitative Data Summary
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Synthesis Stage Number of Steps Overall Yield (%)

Tarselli et al. (2011) 9 18

Conclusion
The total syntheses of (±)-Conolidine by the Micalizio and Chen groups represent significant

achievements in natural product synthesis. The earlier work by Tarselli et al. provided the first

synthetic route to this important molecule, enabling its initial pharmacological evaluation. The

more recent synthesis by Chen et al. offers a more concise and efficient pathway, which may

facilitate the production of larger quantities of conolidine and its analogs for further drug

discovery and development efforts. The detailed protocols and data provided herein are

intended to serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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